N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide
Description
N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a heterocyclic compound featuring a benzodiazol-2-yl core substituted with a 3-phenoxypropyl chain and an ethylacetamide side chain. The phenoxypropyl linker introduces flexibility and lipophilicity, while the acetamide group enhances solubility and serves as a hydrogen-bond acceptor.
Synthesis likely follows routes analogous to those in , where benzodiazole derivatives are constructed via nucleophilic substitution or coupling reactions. For instance, the benzodiazole core could be functionalized with 3-phenoxypropyl bromide, followed by ethylamine acetylation .
Properties
IUPAC Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUQYGFIGFCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide typically involves the reaction between 1-(3-phenoxypropyl)-1H-1,3-benzodiazole and ethyl acetate in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-{2
Biological Activity
N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 337.423 g/mol. The structure incorporates a benzodiazole moiety, which is often associated with various biological activities.
The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds containing benzodiazole rings can exhibit:
- Antimicrobial Activity : Benzodiazoles have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Effects : Some studies suggest that benzodiazole derivatives may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
- Neuroprotective Properties : These compounds may protect neuronal cells from oxidative stress and neurodegeneration.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of several benzodiazole derivatives, including this compound. The compound was found to significantly inhibit the proliferation of MCF7 breast cancer cells by inducing cell cycle arrest and apoptosis.
Case Study 2: Neuroprotective Effects
A separate investigation conducted by Zhang et al. (2023) assessed the neuroprotective effects of this compound in a rat model of neurodegeneration. The results indicated that administration of this compound led to a marked decrease in neuronal cell death and improved cognitive function compared to control groups.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-{2-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide with Analogues
Key Observations :
Benzimidazole derivatives () share structural similarity with benzodiazole but include an additional fused benzene ring, which may enhance planarity and stacking interactions .
Linker and Substituent Effects: The 3-phenoxypropyl chain in the target compound provides a longer alkyl spacer compared to phenoxymethyl in ’s compound 9a. This may increase lipophilicity and membrane permeability but reduce solubility .
Biological Activity Trends :
- Compounds with p-nitrophenyl () or halogenated aryl groups (e.g., 9c in ) often exhibit enhanced antiviral or antimicrobial activity due to increased electrophilicity and target affinity .
- The absence of a triazole-thiazole moiety (as in 9a) in the target compound may reduce steric hindrance, possibly improving binding to compact active sites.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Analogues
Analysis :
- The target compound’s ethylacetamide group balances lipophilicity (LogP ~3.5) and solubility, making it more drug-like than ’s benzothiazole derivative, which lacks polar substituents.
- Compared to 9a (), the target’s simpler structure may improve synthetic yield and reduce metabolic complexity.
Research Implications
- Synthetic Feasibility : The target compound can likely be synthesized using methods from , such as Cu(I)-catalyzed azide-alkyne cycloaddition (“click chemistry”) for modular assembly .
- Biological Potential: Structural parallels to ’s anti-HCV compounds suggest the target could be screened for antiviral activity. Modifying the phenoxypropyl chain to include electron-withdrawing groups (e.g., fluorine) may enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
